REACTION_CXSMILES
|
[BrH:1].[O:2]1[CH2:13][CH:3]1[CH2:4][P:5](=[O:12])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8]>>[Br:1][CH2:13][CH:3]([OH:2])[CH2:4][P:5](=[O:12])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8]
|
Name
|
|
Quantity
|
82.8 g
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
77.6 g
|
Type
|
reactant
|
Smiles
|
O1C(CP(OCC)(OCC)=O)C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring over a five minutes interval
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
WAIT
|
Details
|
After the stirring was continued for an hour under ice-
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate (500 ml)
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer was separated
|
Type
|
WASH
|
Details
|
washed three times with saturated aqueous sodium bicarbonate solution (200 ml and 100 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with saturated aqueous sodium chloride solution (100 ml×2), dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(CP(OCC)(OCC)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 94.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |